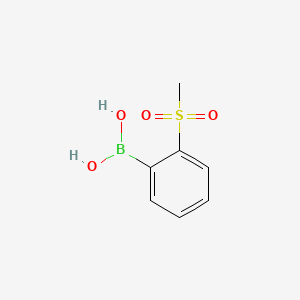

2-(Methylsulfonyl)phenylboronic acid

説明

Significance of Boronic Acids in C-C Bond Formation Methodologies

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the construction of the carbon skeletons of countless organic molecules. Arylboronic acids are paramount in this endeavor, primarily through their participation in transition metal-catalyzed cross-coupling reactions. researchgate.net

The most notable of these is the Suzuki-Miyaura coupling, a palladium-catalyzed reaction that joins an organoboron compound with an organohalide. researchgate.net This reaction's significance was recognized with the 2010 Nobel Prize in Chemistry and is celebrated for its high tolerance of various functional groups, leading to its widespread use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netrsc.org Beyond the Suzuki reaction, arylboronic acids are also utilized in other C-C bond-forming transformations, including metal-free coupling processes, highlighting their versatility. rsc.org The development of these methodologies has revolutionized the way chemists can create complex biaryl and polyaryl structures. researchgate.net

Evolution of Organoboron Chemistry in Medicinal and Materials Science

The utility of organoboron compounds, including arylboronic acids, extends far beyond traditional organic synthesis into the realms of medicinal chemistry and materials science. numberanalytics.comnumberanalytics.com The unique electronic properties and reactivity of the boron atom have been harnessed to create innovative solutions in both fields. rsc.org

In medicinal chemistry , the application of organoboron compounds has grown significantly. researchgate.nettandfonline.com This is exemplified by the FDA-approved drug Bortezomib, a proteasome inhibitor used in cancer therapy, which contains a boronic acid moiety. tandfonline.comprimescholars.com Boronic acids are also integral to the development of chemosensors for detecting carbohydrates like glucose, owing to their ability to form reversible bonds with diols. researchgate.net Their role is also being explored in areas such as boron neutron capture therapy (BNCT) for cancer treatment and as agents to combat various diseases. tandfonline.comprimescholars.comnih.gov

In materials science , organoboron chemistry is contributing to the development of novel materials with tailored properties. numberanalytics.com These compounds are used in the creation of polymers, including self-healing materials, and are being investigated for applications in electronics, such as organic light-emitting diodes (OLEDs). numberanalytics.comacs.org The design of chemical bonds and spaces around the boron atom allows for the engineering of materials with specific electronic and photophysical properties. rsc.org

Specific Context of 2-(Methylsulfonyl)phenylboronic Acid within Substituted Phenylboronic Acids

Within the broad class of arylboronic acids, substituted phenylboronic acids feature various functional groups on the phenyl ring that modulate their reactivity and physical properties. The introduction of an electron-withdrawing group, such as a methylsulfonyl (-SO2CH3) group, significantly influences the characteristics of the parent phenylboronic acid.

The compound this compound is a prime example. The presence of the strongly electron-withdrawing methylsulfonyl group at the ortho position is expected to lower the pKa of the boronic acid. nih.govnih.gov This increased acidity enhances the compound's ability to bind to diols, making it particularly useful in applications like boronate affinity chromatography, even under neutral or slightly acidic conditions. nih.govnih.gov This enhanced reactivity and solubility facilitate its use as a building block in the synthesis of complex organic molecules and in drug development. chemicalbook.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 330804-03-0 |

| Molecular Formula | C₇H₉BO₄S |

| Molecular Weight | 200.02 g/mol |

| Appearance | Solid |

Data sourced from multiple chemical suppliers. sigmaaldrich.comscbt.com

Structure

2D Structure

特性

IUPAC Name |

(2-methylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQFFCRGQPVQRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378538 | |

| Record name | 2-(Methylsulfonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330804-03-0 | |

| Record name | 2-(Methylsulfonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylsulfonyl)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Methylsulfonyl Phenylboronic Acid

Reactivity in Cross-Coupling Reactions

2-(Methylsulfonyl)phenylboronic acid serves as a versatile coupling partner in various cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of biaryl sulfones. These structural motifs are prevalent in medicinal chemistry and materials science. The electron-deficient nature of this boronic acid can impact its reactivity compared to electron-rich or sterically unencumbered arylboronic acids.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. yonedalabs.comlibretexts.org The reaction typically involves an organoboron compound, an organic halide, a palladium catalyst, and a base. wikipedia.org The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org For this compound, the electron-withdrawing nature of the methylsulfonyl group can influence the nucleophilicity of the aryl group being transferred, which is a critical factor in the transmetalation step.

Transmetalation is a pivotal step in the Suzuki-Miyaura catalytic cycle, involving the transfer of the organic group from the boron atom to the palladium(II) center. illinois.edursc.org The precise mechanism of this step has been a subject of extensive research, with several pathways proposed. The presence of the ortho-methylsulfonyl group in this compound introduces electronic and steric factors that can favor or disfavor certain mechanistic pathways.

Two primary pathways are often considered for transmetalation: the "boronate" pathway, where a tetracoordinate boronate species formed by the reaction of the boronic acid with a base reacts with the palladium(II) halide complex, and the "oxo-palladium" pathway, which involves the reaction of a palladium(II) hydroxo complex with the neutral boronic acid. researchgate.net

Palladium(II) complexes are key intermediates in the Suzuki-Miyaura reaction, formed after the oxidative addition of the organic halide to a Pd(0) species. yonedalabs.com The ligand environment around the Pd(II) center plays a crucial role in the subsequent transmetalation step. The presence of a hydroxide (B78521) or other basic species is generally required to facilitate the transmetalation. wikipedia.org

Hydroxide ions can play a multifaceted role in the catalytic cycle. They can react with the palladium(II) halide complex to form a more reactive palladium(II) hydroxo complex. This hydroxo complex can then react with the boronic acid. Alternatively, the hydroxide can activate the boronic acid by forming a more nucleophilic tetracoordinate boronate species. researchgate.net For an electron-deficient boronic acid like this compound, the formation of the boronate species is particularly important to enhance its nucleophilicity for the subsequent transfer to the palladium center.

Stoichiometric studies have demonstrated that the reaction of an isolated arylpalladium(II) hydroxo complex with a boronic acid is often much faster than the reaction of the corresponding arylpalladium(II) halide complex with a boronate. nih.gov This suggests that the pathway involving the Pd(II)-hydroxo species can be a dominant route for transmetalation.

While the Suzuki-Miyaura reaction is predominantly described by an ionic, two-electron mechanism, the potential for single-electron transfer (SET) pathways leading to radical intermediates has also been considered. In some cases, radical transfer events have been proposed to play a role, particularly with certain substrates or under specific reaction conditions. For instance, the activation of alkyl boronic acids has been suggested to occur via a radical transfer event involving a bromine radical generated in situ from a nickel-bromide complex under photocatalysis. rsc.org However, for arylboronic acids like this compound under typical palladium-catalyzed Suzuki-Miyaura conditions, radical pathways are not generally considered to be the primary mechanism.

Kinetic isotope effect (KIE) studies are a powerful tool for probing the transition states of chemical reactions and elucidating reaction mechanisms. nih.gov In the context of the Suzuki-Miyaura reaction, carbon-13 KIEs have been used to gain insight into the oxidative addition and transmetalation steps. nih.govchemrxiv.org

A significant ¹³C KIE at the carbon atom attached to boron (the ipso-carbon) during transmetalation would indicate that the C-B bond is significantly broken in the transition state of this step. Experimental and computational studies on prototypical Suzuki-Miyaura reactions have shown a notable KIE for the carbon atom involved in transmetalation, supporting the idea that this step can be rate-determining. nih.govchemrxiv.org For example, in the reaction of an aryl iodide with phenylboronic acid catalyzed by Pd(PPh₃)₄, an experimental KIE of 1.035 for the ipso-carbon of the boronic acid was observed, which was in good agreement with the calculated KIE for a transition state involving a tetracoordinate boronate intermediate. chemrxiv.org

Table 1: Representative Experimental and Predicted ¹³C KIEs for the Transmetalation Step in a Prototypical Suzuki-Miyaura Reaction

| Reactants | Catalyst | Experimental KIE (¹³Cipso-Boron) | Predicted KIE (¹³Cipso-Boron) for 8B4-TMTS | Reference |

| Aryl Iodide + Phenylboronic Acid | Pd(PPh₃)₄ | 1.035(1) | 1.034 | nih.gov |

Note: This data is for a general Suzuki-Miyaura reaction and not specific to this compound. 8B4-TMTS refers to the transition state for transmetalation from a tetracoordinate boronate intermediate.

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for investigating the intricate mechanistic details of the Suzuki-Miyaura reaction. nih.govnih.gov DFT calculations can provide valuable information on the structures and energies of reactants, intermediates, and transition states along the reaction pathway. nih.govmdpi.com

Computational studies have been employed to compare the energetic favorability of different transmetalation pathways. For instance, calculations have helped to elucidate the relative energy barriers for the boronate versus the oxo-palladium pathway, often finding that the specific ligand system and reaction conditions dictate the preferred route. nih.gov Furthermore, DFT calculations are crucial for interpreting experimental results, such as KIEs, by modeling the transition state structures and predicting the expected isotope effects. nih.gov

For this compound, computational studies could provide specific insights into how the steric bulk and electron-withdrawing properties of the methylsulfonyl group affect the geometry and energy of the transmetalation transition state. Such studies would clarify the preference for a particular mechanistic pathway and rationalize the observed reactivity of this substrate. Studies on other ortho-substituted phenylboronic acids have suggested that steric hindrance can raise the transmetalation barrier. nih.govbeilstein-journals.org

Suzuki-Miyaura Cross-Coupling Reactions

Site Selectivity in Suzuki-Miyaura Reactions

The site selectivity of Suzuki-Miyaura cross-coupling reactions involving polyhalogenated substrates is a critical aspect for the synthesis of complex molecules. nih.govrsc.org The outcome of these reactions is governed by a combination of factors including the intrinsic electronic properties of the substrate, steric hindrance, and the specific reaction conditions, particularly the choice of palladium catalyst and ligand. nih.govresearchgate.net Generally, the oxidative addition of the palladium catalyst to the carbon-halogen bond is the rate-determining step, and its selectivity dictates the final product distribution. researchgate.net The established reactivity order for halogens is I > Br > Cl > F. researchgate.net

When a substrate contains multiple identical halogens, selectivity is determined by the electronic and steric environment of each potential reaction site. nih.govresearchgate.net For heteroaryl halides, the intrinsic polarization of the ring system significantly influences the electrophilicity of the carbon atoms bearing the halogens, thereby directing the palladium catalyst. nih.gov

In the context of using this compound as a coupling partner, its own structure can influence the outcome when reacting with a polyhalogenated substrate. The ortho-methylsulfonyl group imparts significant steric bulk. This steric hindrance can play a crucial role in site selectivity, potentially favoring coupling at a less sterically crowded position on the reaction partner. researchgate.net For instance, if a substrate has two potential coupling sites, one being more sterically accessible than the other, the bulky boronic acid may preferentially react at the less hindered site. Furthermore, the strong electron-withdrawing nature of the sulfonyl group affects the electronic properties of the boronic acid, which in turn can modulate its reactivity and interaction with the palladium catalyst during the transmetalation step. While general principles of site-selectivity are well-documented, specific studies detailing the regiochemical outcomes of this compound with various polyhalogenated compounds are not extensively covered in available literature.

Influence of Ligands and Additives

The choice of ligands and additives is paramount in modulating the efficiency and scope of Suzuki-Miyaura reactions. nih.gov Ligands, typically electron-rich phosphines, are essential for stabilizing the palladium catalyst, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing catalyst decomposition. mdpi.com For challenging substrates, such as those involving sterically hindered coupling partners like this compound, the use of specialized ligands is often necessary. researchgate.net

Bulky and electron-rich dialkylbiaryl phosphine (B1218219) ligands, such as SPhos, have demonstrated high efficacy in promoting Suzuki-Miyaura couplings. nih.gov These ligands promote the formation of highly reactive monoligated Pd(0) species, which are crucial for efficient oxidative addition, even with less reactive aryl chlorides. mdpi.com The steric bulk of the ligand can also facilitate the reductive elimination step, leading to faster catalyst turnover. The specific choice of ligand can significantly impact reaction rates and yields, particularly when steric hindrance from a substituent like the ortho-methylsulfonyl group is a factor. researchgate.net

Role of Silver-Based Additives in Transmetalation

Silver-based additives, such as silver(I) oxide (Ag₂O) or silver carbonate (Ag₂CO₃), are employed in various transition-metal-catalyzed reactions to enhance efficiency and influence reaction pathways. nih.gov While their role as stoichiometric oxidants is common, they can also act as crucial additives. nih.gov In some cross-coupling reactions, silver salts are used to generate cationic metal complexes in situ, which can exhibit higher catalytic activity. nih.gov This is often achieved through the precipitation of insoluble silver halides, which drives the equilibrium towards the formation of the active cationic catalyst. nih.gov

In the context of Suzuki-Miyaura coupling, the transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This step can be rate-limiting, especially for electronically deactivated or sterically hindered boronic acids. While less common than in other coupling reactions, it has been proposed that silver additives could facilitate this process. One potential role is as a halide scavenger. If halide ions from the oxidative addition step coordinate to the palladium center and inhibit transmetalation, a silver salt could precipitate these halides, freeing up a coordination site on the palladium for the incoming organoboron species. Another proposed mechanism involves a Pd-Ag heterobimetallic intermediate that facilitates the transfer of the aryl group. nih.gov However, the specific role and mechanistic details of silver additives in accelerating the transmetalation of this compound in Suzuki-Miyaura reactions require further dedicated investigation.

Chan-Lam Coupling and Related Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a copper-catalyzed cross-coupling that forms carbon-heteroatom bonds, typically C-N and C-O bonds. organic-chemistry.orgwikipedia.org This reaction provides a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. nih.gov It generally involves the coupling of an arylboronic acid with an amine or an alcohol at room temperature and is often performed open to the air, with molecular oxygen serving as the oxidant for the copper catalyst. organic-chemistry.orgwikipedia.org

The reaction scope is broad, accommodating a variety of N-H and O-H containing compounds, including amines, amides, sulfonamides, and phenols. organic-chemistry.org The mechanism is thought to proceed through a copper(II) or copper(III) intermediate. wikipedia.org The arylboronic acid first undergoes transmetalation with a copper(II) salt. The resulting copper-aryl species then coordinates with the amine or alcohol, and a subsequent reductive elimination step forms the desired C-N or C-O bond, regenerating a Cu(I) species which is then re-oxidized to Cu(II) to complete the catalytic cycle. wikipedia.org

The electronic nature of the arylboronic acid can influence the reaction efficiency. While many functional groups are tolerated, boronic acids bearing strong electron-withdrawing groups, such as the methylsulfonyl group in this compound, can sometimes be more challenging substrates compared to their electron-rich counterparts. researchgate.net Despite this, the versatility of the Chan-Lam coupling makes it a valuable tool for synthesizing aryl amines and aryl ethers. researchgate.net

Sulfonylation Reactions Utilizing Boronic Acids

Modern synthetic methods have enabled the use of arylboronic acids as key building blocks in sulfonylation reactions to construct valuable sulfonyl-containing compounds. researchgate.net One prominent strategy is a three-component coupling reaction that combines an arylboronic acid, a sulfur dioxide source, and an electrophile. rsc.org This approach avoids the need for pre-synthesized sulfonyl chlorides or sulfinates, offering a more direct and efficient route to sulfones. researchgate.net Inorganic sulfites, such as potassium metabisulfite (B1197395) (K₂S₂O₅), or sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), serve as convenient, inexpensive, and easy-to-handle sources of SO₂. rsc.orgacs.org

Nickel-Catalyzed Sulfonylation

Nickel catalysis has emerged as a powerful tool for three-component sulfonylation reactions. rsc.org In a typical protocol, a nickel catalyst facilitates the coupling of an arylboronic acid, an alkyl halide (as the electrophile), and a sulfur dioxide source. rsc.org This method allows for the synthesis of a wide array of alkyl aryl sulfones under relatively mild conditions. researchgate.net The reaction demonstrates broad functional group tolerance, accommodating various substituents on both the arylboronic acid and the alkyl halide. rsc.org

The plausible mechanism involves the transmetalation of the aryl group from the boronic acid to a Ni(II) species. rsc.org This is followed by the insertion of sulfur dioxide into the nickel-aryl bond to form a nickel-arylsulfinate intermediate. This intermediate then reacts with the alkyl halide, likely through a nucleophilic substitution pathway, to yield the final alkyl aryl sulfone product and regenerate the active nickel catalyst. rsc.org The scope of this reaction with respect to the boronic acid component is extensive, as illustrated by the variety of substituted phenylboronic acids that can be successfully employed.

| Arylboronic Acid (ArB(OH)₂) | Alkyl Halide | SO₂ Source | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Benzyl chloride | K₂S₂O₅ | NiBr₂/Ligand | Benzyl phenyl sulfone | 85 |

| 4-Methylphenylboronic acid | 1-Bromobutane | K₂S₂O₅ | NiBr₂/Ligand | Butyl p-tolyl sulfone | 78 |

| 4-Methoxyphenylboronic acid | Benzyl chloride | K₂S₂O₅ | NiBr₂/Ligand | Benzyl 4-methoxyphenyl (B3050149) sulfone | 91 |

| 4-Chlorophenylboronic acid | Benzyl chloride | K₂S₂O₅ | NiBr₂/Ligand | Benzyl 4-chlorophenyl sulfone | 75 |

| 3-Thienylboronic acid | 1-Bromobutane | DABSO | NiBr₂·(glyme)/Ligand | Butyl 3-thienyl sulfone | 65 |

Table represents generalized data from nickel-catalyzed three-component sulfonylation reactions to show reaction scope. rsc.orgresearchgate.net

Electronic and Steric Effects on Reactivity

Electronic Effects: The methylsulfonyl (—SO₂CH₃) group is a powerful electron-withdrawing group due to both the inductive effect of the electronegative oxygen atoms and resonance delocalization of the phenyl ring's π-electrons into the sulfur d-orbitals. This strong electron withdrawal has several consequences:

Increased Lewis Acidity: The electron deficiency at the boron atom is increased, making the boronic acid a stronger Lewis acid.

Decreased Nucleophilicity: The aryl group becomes less nucleophilic. This can slow down the transmetalation step in reactions like the Suzuki-Miyaura coupling, which involves the transfer of the aryl group from boron to the palladium catalyst. mdpi.com

Steric Effects: The placement of the bulky methylsulfonyl group at the ortho position creates significant steric hindrance around the carbon-boron bond. This "ortho effect" can:

Hinder Catalyst Approach: The steric bulk can impede the approach of the bulky transition metal catalyst complex to the reaction center, slowing down the rate of reaction. researchgate.net

Influence Conformational Preferences: The group can restrict rotation around the C-S and C-C bonds, potentially locking the molecule into a specific conformation that may be more or less favorable for reaction. researchgate.net

Impact Ligand Choice: Overcoming this steric hindrance often requires the use of specialized, highly active catalyst systems with specific ligands designed to couple hindered substrates. researchgate.net

The interplay of these electronic and steric factors makes this compound a potentially challenging yet valuable substrate, requiring carefully optimized reaction conditions to achieve high reactivity and selectivity.

| Property | Effect of the 2-(Methylsulfonyl) Group | Consequence on Reactivity |

|---|---|---|

| Electronic | Strong electron-withdrawing nature (-I, -M effects) | Increases Lewis acidity of boron; decreases nucleophilicity of the aryl ring, potentially slowing transmetalation. |

| Steric | Significant bulk at the ortho position | Hinders approach of the metal catalyst; may require specialized ligands and more forcing conditions. Can influence site selectivity. |

Influence of the Methylsulfonyl Group on Boron Acidity and Reactivity

The methylsulfonyl group (–SO₂CH₃) is a strong electron-withdrawing group, which significantly influences the acidity and reactivity of the boronic acid moiety in this compound. This influence is primarily due to inductive and resonance effects that decrease the electron density on the boron atom. A lower electron density on the boron atom makes it a stronger Lewis acid, thereby increasing its propensity to accept a hydroxide ion and lowering its pKa value. nih.gov

The acidity of a boronic acid is a critical factor in its reactivity, particularly in reactions such as diol complexation. The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate determines the availability of the reactive species. The electron-withdrawing nature of the methylsulfonyl group stabilizes the resulting boronate anion, shifting the equilibrium towards the more acidic side. nih.gov

Table 1: Effect of Substituents on the pKa of Phenylboronic Acid

| Boronic Acid | pKa |

|---|---|

| Phenylboronic acid | ~9.0 |

| 4-Formylphenylboronic acid | <9.0 |

| 4-Methylcarbamoylphenylboronic acid | <9.0 |

This table is generated based on the general understanding that electron-withdrawing groups decrease the pKa of phenylboronic acid, and electron-donating groups increase it, as supported by the provided search results. Specific pKa values for all compounds listed may vary based on experimental conditions. nih.gov

Structure-Reactivity Relationships in Diol Complexation

The complexation of boronic acids with diols to form cyclic boronate esters is a reversible reaction of significant interest in various applications. The stability of these complexes is influenced by several factors, including the pKa of the boronic acid, the pKa of the diol, steric hindrance, and the dihedral angle of the diol hydroxyl groups. nih.govscispace.com

The enhanced Lewis acidity of this compound, due to the electron-withdrawing methylsulfonyl group, generally leads to the formation of more stable complexes with diols compared to unsubstituted phenylboronic acid. nih.gov The formation of the tetrahedral boronate ester is favored at a pH above the pKa of the boronic acid. scispace.com

Key factors influencing the stability of the boronate-diol complex include:

Boronic Acid pKa: A lower pKa generally leads to stronger binding at a given pH. nih.gov

Diol Acidity and Structure: The acidity of the diol and the geometric arrangement of its hydroxyl groups are crucial for stable complex formation. Diols with a smaller dihedral angle between the hydroxyl groups tend to form more stable complexes. nih.gov

pH of the Solution: The pH of the medium plays a critical role, as it affects the ionization state of both the boronic acid and the diol. semanticscholar.org

The interaction is a dynamic equilibrium involving both the neutral boronic acid and its anionic boronate form with the diol. scispace.com

Oxidative Transformations of the Boronic Acid Moiety

The carbon-boron bond of arylboronic acids is susceptible to oxidative cleavage, a transformation that can be utilized to synthesize phenols. This reaction typically proceeds through the treatment of the boronic acid with an oxidizing agent. Common oxidants used for this purpose include hydrogen peroxide (H₂O₂), Oxone® (potassium monopersulfate), and meta-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net

The generally accepted mechanism for the oxidation of a phenylboronic acid with hydrogen peroxide involves the formation of a boronate intermediate, followed by rearrangement to yield the corresponding phenol (B47542) and boric acid. nih.gov The presence of electron-withdrawing groups on the aromatic ring, such as the methylsulfonyl group in this compound, can influence the rate and efficiency of this oxidation.

Studies have shown that a variety of arylboronic acids, including those with electron-deficient rings, can be effectively converted to phenols in good yields. nih.gov For instance, the oxidation of various phenylboronic acids with 30% H₂O₂ readily converts them to the corresponding phenols. nih.gov Similarly, Oxone® has been used for the efficient hydroxylation of arylboronic acids and their derivatives. nih.gov

Nucleophilic Substitution Reactions of the Methylsulfonyl Group

The methylsulfonyl group attached to the phenyl ring is generally a poor leaving group in traditional nucleophilic aromatic substitution (SɴAr) reactions. SɴAr reactions typically require a strong electron-withdrawing group to activate the aromatic ring and a good leaving group. nih.govnih.gov While the methylsulfonyl group is strongly electron-withdrawing, the C-S bond is not as readily cleaved as a C-halogen bond under typical SɴAr conditions.

However, the reactivity can be influenced by the specific nucleophile, reaction conditions, and the presence of other substituents on the aromatic ring. While direct nucleophilic displacement of the methylsulfonyl group is not a common reaction pathway, the group's strong electron-withdrawing nature activates the aromatic ring towards nucleophilic attack at other positions, provided a suitable leaving group is present.

It is important to note that boronic acids themselves can act as nucleophiles in certain contexts, such as in stereospecific nucleophilic substitution reactions of α-aryl-α-mesylated acetamides, although this involves the boronic acid moiety and not a substitution at the methylsulfonyl group. researchgate.net

Catalytic Applications and Roles of 2 Methylsulfonyl Phenylboronic Acid

Catalysis in C-C Bond Formation

The formation of C-C bonds is a cornerstone of organic chemistry, enabling the synthesis of complex molecules from simpler precursors. core.ac.uknih.govnih.govresearchgate.net 2-(Methylsulfonyl)phenylboronic acid is an effective coupling partner in numerous transition-metal-catalyzed reactions designed for this purpose. core.ac.uk

Palladium catalysis is a dominant strategy for C-C bond formation, with the Suzuki-Miyaura cross-coupling reaction being one of the most powerful and widely used methods. nih.govvu.nl This reaction typically involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate. nih.govnih.gov The use of specialized phosphine (B1218219) ligands, such as dialkylbiaryl phosphines, has significantly expanded the scope of substrates suitable for these reactions, allowing for the coupling of challenging partners like heteroaryl chlorides and sterically hindered compounds. nih.gov

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: A Palladium(0) species reacts with the organic halide (Ar-X) to form a Palladium(II) intermediate.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the new biaryl product and regenerating the Palladium(0) catalyst. nih.gov

Below is a table showing representative examples of Palladium-catalyzed Suzuki-Miyaura reactions involving arylboronic acids.

| Aryl Halide Partner | Arylboronic Acid | Catalyst System | Base | Product | Yield (%) |

| 4-Chloro-2-methylaniline | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 2-Methyl-4-phenylaniline | 95 |

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Phenylpyridine | 98 |

| 4-Bromoacetophenone | Phenylboronic acid | TbPo-Pd(II) | K₂CO₃ | 4-Acetylbiphenyl | 96.5 |

| Bromobenzene | Phenylboronic acid | NHC-Pd(II) complex | KOH | Biphenyl | >99 |

This table presents generalized data for Suzuki-Miyaura reactions to illustrate the process; specific examples involving this compound follow the same principles. nih.govresearchgate.net

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems. rsc.org These transformations are particularly valuable for activating challenging substrates that may be less reactive in palladium-catalyzed processes. rsc.org Nickel catalysts can efficiently couple a wide range of partners, including phenols (after in situ activation) and arylboronic acids, to form biaryl structures. researchgate.net

One notable application is the decarbonylative cross-coupling of aromatic esters with arylboronic acids, a process that forges a C-C bond while releasing carbon monoxide. researchgate.net For instance, the reaction of ethyl benzo[h]quinoline-10-carboxylate with various arylboronic acids, catalyzed by a Ni(0) system, produces 10-arylbenzo[h]quinolines in good yields. researchgate.net Nickel catalysis has also been successfully applied to the cross-coupling of chromene acetals and 2-fluorobenzofurans with arylboronic acids, demonstrating its utility in activating C-O and C-F bonds. beilstein-journals.orgnih.gov

| Electrophile | Arylboronic Acid | Catalyst System | Base/Additive | Product Type |

| Phenols | Phenylboronic acid | [NiCl₂(dppp)] | PyBroP (activator) | Biaryls |

| Ethyl benzo[h]quinoline-10-carboxylate | Phenylboronic acid | Ni(COD)₂ / PCy₃ | t-BuOK | 10-Phenylbenzo[h]quinoline |

| 2-Fluorobenzofuran | Phenylboronic acid | Ni(COD)₂ / PCy₃ | K₃PO₄ | 2-Arylbenzofuran |

| Chromene acetals | Phenylboronic acid | Nickel catalyst | Base-free | 2-Aryl-2H-chromenes |

This table illustrates the versatility of Nickel-catalyzed cross-coupling reactions with arylboronic acids. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov

Copper-catalyzed reactions offer a distinct reactivity profile for C-C and C-heteroatom bond formation. The Chan-Lam coupling, a copper-mediated oxidative coupling, is a prominent example used to form C-N, C-O, and C-S bonds. organic-chemistry.orgnih.gov This reaction joins arylboronic acids with amines, phenols, or thiols and can often be performed under mild conditions in the presence of air. organic-chemistry.orgorganic-chemistry.org

While primarily used for C-heteroatom bonds, copper catalysts are also employed in C-C bond-forming reactions. For instance, copper salts can catalyze the homocoupling of arylboronic acids to produce symmetrical biaryls. sci-hub.se The synthesis of N-arylsulfonamides can be achieved through a copper-catalyzed coupling of sulfonyl azides with boronic acids, a process that proceeds efficiently at room temperature. organic-chemistry.orgresearchgate.net

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Key Features | Product Type |

| 2-Nitroimidazole | Phenylboronic acid | Copper(II) with phenanthroline-based ligand | Forms C-N bond | N-arylated imidazoles |

| Sulfonyl azide | Phenylboronic acid | CuCl | Room temp, no base/ligand needed | N-Arylsulfonamides |

| Phenylboronic acid | Phenylboronic acid | Heterogeneous copper complex | Homocoupling reaction | Biphenyl |

This table summarizes key Copper-catalyzed coupling reactions involving arylboronic acids. nih.govorganic-chemistry.orgsci-hub.se

Gold catalysis has gained attention for its unique ability to activate π-systems and facilitate various organic transformations. In the context of boronic acids, supported gold nanoparticles have been shown to be effective catalysts for the homocoupling of phenylboronic acid. scilit.combath.ac.uk This reaction produces symmetrical biaryl compounds with high conversion and selectivity. scilit.com Gold has also been utilized in more complex transformations, such as the intramolecular aminoarylation of alkenes, where an arylboronic acid serves as the arylating agent in a redox cycle involving Au(I) and Au(III) species. nih.gov

Rhodium catalysts are particularly effective in asymmetric conjugate addition reactions, where an aryl group is added to an α,β-unsaturated carbonyl or nitro compound. core.ac.ukrsc.orgwiley-vch.de Arylboronic acids are excellent nucleophilic partners in these 1,4-addition reactions. rug.nl The use of chiral ligands in conjunction with rhodium catalysts allows for the formation of stereochemically rich products with high enantioselectivity. rsc.org This methodology is valuable for synthesizing chiral building blocks that are precursors to pharmaceuticals and natural products. rsc.org The reaction mechanism typically involves the transmetalation of the aryl group from boron to rhodium, followed by insertion of the unsaturated substrate into the rhodium-aryl bond and subsequent hydrolysis to yield the final product. wiley-vch.de

Role as a Building Block in Complex Molecule Synthesis

Beyond its participation in catalytic cycles, this compound is a valuable building block for the diversity-oriented synthesis of complex molecules, particularly in medicinal chemistry. researchgate.netresearchgate.net Boronic acids, in general, are considered privileged structures that can be incorporated into larger molecules to create libraries of compounds for drug discovery. nih.gov

Construction of Pharmaceutical Intermediates

Boronic acids are highly valuable intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory, anti-viral, and anti-tumor agents. chemspider.com this compound, in particular, serves as a key structural motif for the construction of complex pharmaceutical ingredients (APIs), especially in the field of oncology. chemspider.com

The primary catalytic application of this compound in pharmaceutical synthesis is the Suzuki-Miyaura cross-coupling reaction. mdpi.comlibretexts.org This palladium-catalyzed reaction facilitates the formation of a C-C bond between the boronic acid and an organic halide or triflate, enabling the efficient synthesis of biaryl and heteroaryl structures that are common in drug molecules. mdpi.comlibretexts.org The methylsulfonyl group can enhance the compound's solubility and reactivity, making it an effective building block for creating targeted therapies. For instance, the biaryl structures formed using this reagent are scaffolds for novel kinase inhibitors with potential anti-tumor effects and antagonists for receptors like the histamine (B1213489) H3 receptor. While specific drug examples derived directly from this compound are often proprietary, its role is well-established in the synthesis of intermediates for drugs like the anti-cancer agent Linifanib through Suzuki coupling. libretexts.org

| Reaction Type | Coupling Partner | Resulting Structure | Therapeutic Area of Interest |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halides (e.g., bromides, chlorides) | Substituted Biaryls and Heteroaryl-arenes | Oncology (e.g., Kinase Inhibitors), Neurology (e.g., Receptor Antagonists) |

| Suzuki-Miyaura Coupling | Acyl Halides | Diaryl Ketones | Anti-inflammatory (e.g., Ketoprofen analogues), Antifungal (e.g., Bifonazole analogues) mdpi.comresearchgate.net |

Synthesis of Agrochemicals

The development of novel agrochemicals relies on the creation of innovative and effective active ingredients. nih.gov this compound is a valuable precursor in this field due to the combined properties of its functional groups. Phenylboronic acid itself has demonstrated fungicidal properties, while sulfonyl-containing compounds are known to exhibit a broad spectrum of biological activities and are integral to many commercial agrochemicals. nih.govmdpi.com

The synthesis of complex agrochemicals often involves the creation of C(sp²)–C(sp²) bonds to link different aromatic or heteroaromatic rings, a transformation for which the Suzuki-Miyaura coupling is ideally suited. nih.gov this compound acts as a key reagent in these palladium-catalyzed reactions, allowing for the incorporation of the methylsulfonylphenyl moiety into larger, more complex molecules. This scaffold is found in various herbicidal, fungicidal, and insecticidal compounds. The ability to construct these structures efficiently makes this boronic acid a significant tool in the discovery and development of new crop protection agents.

| Structural Feature | Contribution to Bioactivity | Synthetic Application | Potential Agrochemical Class |

|---|---|---|---|

| Phenylboronic Acid | Known fungicidal properties. nih.gov | Core building block for coupling reactions. | Fungicides |

| Methylsulfonyl Group | Enhances biological activity and polarity. mdpi.com | Provides a key pharmacophore for activity. | Herbicides, Insecticides, Fungicides |

| Combined Moiety | Synergistic effects from both functional groups. | Used in Suzuki-Miyaura coupling to create complex active ingredients. nih.gov | Broad-spectrum agrochemicals |

Formation of Functionalized Arenes and Heteroarenes

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and other conjugated systems. libretexts.orgmdpi.com this compound is an excellent coupling partner in these reactions, enabling the synthesis of a diverse range of functionalized arenes and heteroarenes.

In these transformations, the boronic acid couples with various electrophilic partners, such as aryl halides, vinyl halides, aryl triflates, and more recently, aryl sulfonyl fluorides. nih.govsci-hub.stsemanticscholar.org This versatility allows for the precise and efficient formation of substituted biaryls and the linkage of the 2-(methylsulfonyl)phenyl group to various heterocyclic systems, such as pyridines, furans, and thiophenes. nih.govresearchgate.net The reaction tolerates a wide variety of functional groups and can often be carried out under mild conditions, including in aqueous media, making it a robust method for creating complex molecular architectures. These functionalized (hetero)arenes are foundational structures in materials science, medicinal chemistry, and agrochemical research. nih.gov

| Coupling Partner (Electrophile) | Catalyst System (Typical) | Product Class | Reference Example |

|---|---|---|---|

| Aryl Halides (Ar-X, X=I, Br) | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Functionalized Biaryls | General synthesis of biaryls. sci-hub.stsemanticscholar.org |

| Heteroaryl Halides (HetAr-X) | Pd(dppf)Cl₂ / Base | Aryl-Heteroaryl Compounds | Synthesis of heteroatom-rich molecules. nih.gov |

| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Pd(dppf)Cl₂ / Base | 2-Arylpyridines | Desulfonative cross-coupling. nih.gov |

| Styrene | Palladium Catalyst | Substituted Stilbenes | Heck-type coupling variant. researchgate.net |

Organocatalysis and Ligand Design Incorporating Organosulfur Moieties

The unique electronic properties of this compound make it and its derivatives intriguing candidates for roles in organocatalysis and ligand design. The potent electron-withdrawing nature of the ortho-methylsulfonyl group significantly impacts the Lewis acidity of the boron center. This effect lowers the pKa of the boronic acid compared to unsubstituted phenylboronic acid. nih.govnih.gov Modulating the electronic properties of a catalyst is a fundamental strategy in catalyst design, and the sulfonyl group provides a powerful tool for this purpose.

A lower boronic acid pKa enhances the formation of boronate complexes, which is crucial for reactions involving diol binding, such as in boronate affinity chromatography. nih.govnih.gov This principle can be extended to organocatalysis, where the boronic acid might catalyze reactions through the activation of substrates containing diol or similar functionalities.

Furthermore, organosulfur moieties, specifically sulfonyl and sulfonamide groups, are intentionally incorporated into ligand scaffolds to enhance the stability and efficiency of metal catalysts. For example, iridium complexes bearing N-(methylsulfonyl)-2-pyridinecarboxamide ligands have been designed for formic acid dehydrogenation, where the sulfonamide moiety contributes to the catalyst's stability. rsc.org This demonstrates the value of the sulfonyl group in creating robust catalytic systems. Consequently, the 2-(methylsulfonyl)phenyl scaffold represents a promising platform for the rational design of new ligands and organocatalysts, where the sulfonyl group can tune electronic properties and improve catalytic performance.

Advanced Applications and Emerging Research Directions

Development of Targeted Therapies

Phenylboronic acid (PBA) and its derivatives have emerged as promising candidates in the field of targeted therapy, particularly in oncology. nih.govnih.gov This interest stems from their unique ability to selectively and reversibly bind with cis-1,2- and 1,3-diols, which are structural motifs present in many biologically important molecules, including saccharides. nih.gov The development of PBA-based systems has evolved from simple derivatives to complex nanomaterials and drug delivery systems designed to improve therapeutic efficacy and reduce off-target effects. nih.govresearchgate.net

The overarching goal is to exploit the distinct biochemical features of diseased cells, such as altered cell surface glycosylation patterns, to achieve targeted drug delivery. nih.govnih.gov Understanding the interactions between boronic acid derivatives and cancer-specific biomarkers is crucial for designing improved therapies that minimize side effects. nih.gov

The primary strategy for achieving selective binding with phenylboronic acid-based compounds involves targeting specific diol-containing biomolecules that are overexpressed on the surface of target cells. A key target is sialic acid, an anionic monosaccharide often found at the terminal end of glycan chains on glycoproteins and glycolipids. researchgate.net Many cancer cells exhibit hypersialylation, making sialic acid an attractive biomarker for targeted therapies. researchgate.netrsc.org

The binding mechanism involves the formation of a reversible covalent boronate ester bond between the boronic acid and the diol groups of the saccharide. nih.govnih.gov The strength and selectivity of this interaction can be modulated by the pH and the electronic properties of the phenyl ring. The electron-withdrawing nature of the methylsulfonyl group in 2-(methylsulfonyl)phenylboronic acid is expected to lower the pKa of the boronic acid, potentially enhancing its ability to form stable boronate esters at physiological pH (around 7.4). rsc.org

Researchers are exploring several strategies to enhance this selectivity:

Multivalent Systems: Creating molecules or nanoparticles that present multiple PBA moieties. This multivalency can significantly increase the avidity and specificity of binding to cell surfaces that have a high density of the target saccharide. nih.gov

Dual-Targeting Systems: Designing molecules that incorporate a boronic acid for saccharide binding and another functional group for a secondary interaction, such as with an amino acid residue on a protein, to achieve higher target specificity. nih.gov

Drug Conjugates: Attaching cytotoxic drugs to PBA derivatives. These conjugates are designed to be selectively delivered to cancer cells via PBA-sialic acid recognition, thereby increasing the local concentration of the drug at the tumor site and reducing systemic toxicity. researchgate.net

This targeted recognition has been demonstrated in various systems, including the use of PBA-functionalized materials to capture diol-containing biomolecules and for the specific labeling and detection of bacteria, which have saccharide-rich cell surfaces. nih.gov

Radiosynthesis and Isotopic Labeling

Aryl boronic acids are crucial precursors in radiosynthesis, particularly for the production of radiotracers for Positron Emission Tomography (PET). PET is a powerful non-invasive imaging technique that provides functional information for diagnosing and staging diseases. acs.org The most commonly used radionuclide for PET is fluorine-18 (B77423) (¹⁸F) due to its favorable decay properties. acs.org The development of efficient methods to incorporate ¹⁸F into complex molecules, especially on aromatic rings, is a key challenge in radiochemistry. acs.org

Copper-mediated radiofluorination of aryl boronic acids and their ester derivatives has become a vital method for the synthesis of ¹⁸F-labeled arenes. acs.orgsnmjournals.org This technique allows for the direct introduction of the ¹⁸F-label into aromatic compounds, including those that are not amenable to traditional nucleophilic aromatic substitution (SₙAr) reactions. researchgate.net The reaction typically involves treating an aryl boronic acid or ester precursor with [¹⁸F]fluoride in the presence of a copper catalyst. acs.orgnih.gov

This method has proven effective for a wide range of substrates, including electron-rich, electron-neutral, and electron-deficient aryl and heteroaryl boronic acids. acs.org It has been successfully applied to the synthesis of several clinically relevant PET radiotracers. acs.orgnih.gov

A significant challenge in these reactions is the competing side reaction of protodeboronation, where the boronic acid group is replaced by a hydrogen atom instead of the desired fluorine atom. snmjournals.org This side reaction reduces the radiochemical yield and can complicate the purification of the final radiotracer. snmjournals.org Recent research has focused on optimizing reaction conditions—such as the choice of copper source, solvent, and additives—to suppress protodeboronation while maximizing the radiochemical conversion (RCC) to the desired [¹⁸F]fluoroarene. snmjournals.org

| Precursor Type | Copper Source | Reaction Conditions | Radiochemical Conversion (RCC) | Reference |

|---|---|---|---|---|

| Aryl Boronic Acids | Cu(OTf)₂ | Pyridine, DMF, 110 °C, 20 min | 48 ± 2% | acs.org |

| Aryl Boronic Esters | Cu(OTf)₂py₄ | Various solvents and temperatures | Up to 17% (for [¹⁸F]FMZ) | researchgate.netnih.gov |

| (Hetero)aryl Boronic Acids | Cu(ONf)₂ | t-BuOH, 18-crown-6, 60 °C, 30 min | 9-54% | snmjournals.org |

Organosulfur Chemistry and its Role in Catalysis and Synthesis

Organosulfur compounds, which are organic molecules containing carbon-sulfur bonds, are ubiquitous in nature and play a critical role in chemistry and biology. nih.govwikipedia.org This class of compounds is exceptionally diverse due to the ability of sulfur to exist in various oxidation states, from -2 in thiols to +6 in sulfones and sulfonates. nih.gov this compound is a member of this class, featuring a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms).

The sulfonyl group is a polar, electron-withdrawing functional group that significantly influences the physical and chemical properties of a molecule. fiveable.me Its presence can increase water solubility, alter reactivity, and stabilize adjacent carbanions or carbocations, making it a valuable moiety in organic synthesis. fiveable.me

Sulfur-containing molecules are integral to numerous areas of chemical science, from medicinal chemistry to materials science and catalysis. nih.govbritannica.com

Medicinal Chemistry: The sulfonyl group is a key component of many pharmaceuticals. Sulfonamides (R-SO₂-NR'R''), for instance, form the basis of the sulfa drugs, which were among the first classes of antibiotics discovered. wikipedia.orgfiveable.me The sulfonamide functional group is present in nearly 10% of the top 200 small-molecule pharmaceuticals, highlighting its importance as a pharmacophore. acs.org

Organic Synthesis: Sulfonyl groups are widely used as protecting groups for amines and phenols due to their stability under both acidic and basic conditions. fiveable.mechem-station.com They reduce the nucleophilicity of amines and can protect electron-rich phenols from oxidation. chem-station.com Furthermore, sulfonic acids are strong acids that can be employed as catalysts in various organic transformations. fiveable.me

Catalysis: The unique electronic properties of organosulfur compounds make them useful as ligands in transition-metal catalysis and as organocatalysts themselves. thieme-connect.de The relatively soft Lewis basic nature of sulfur leads to catalytic performance that can differ significantly from harder Lewis bases like amines. thieme-connect.de

Materials Science: Organosulfur compounds are used in the manufacture of polymers like polysulfones, which are known for their thermal stability. britannica.com Additionally, certain sulfur-containing heterocyclic compounds, such as polythiophenes, are investigated for their ability to conduct electricity, finding applications as organic metals. britannica.com

The development of new synthetic methods to create complex organosulfur compounds, such as those involving transition-metal-catalyzed cleavage of S-S bonds, continues to be an active area of research. nih.gov

Computational Chemistry in Predicting and Understanding Reactivity

Computational chemistry has become an indispensable tool for solving complex chemical problems by using computer simulations to calculate the structures, properties, and interactions of molecules. walshmedicalmedia.com For a compound like this compound, computational methods provide deep insights into its reactivity, electronic structure, and potential interactions with biological targets. These studies can predict phenomena that are difficult to observe experimentally and can guide the design of new experiments and molecules. walshmedicalmedia.com

Techniques like Density Functional Theory (DFT) are frequently used to investigate the properties of phenylboronic acids. nih.gov Computational studies can be used to:

Calculate structural and thermochemical parameters, such as equilibrium geometries and heats of formation. nih.gov

Predict acidity constants (pKa), which are crucial for understanding the behavior of boronic acids in aqueous solutions and their ability to bind to diols at physiological pH. mdpi.com

Explore reaction mechanisms, such as the pathways involved in protodeboronation, a key side reaction in processes like the Suzuki-Miyaura coupling. nih.gov

Model the binding interactions between the boronic acid and biomolecules, providing insights into the forces driving molecular recognition. nih.gov

By simulating these properties, computational chemistry assists in the rational design of new boronic acid derivatives with tailored reactivity and binding affinities for specific applications, from targeted therapies to catalysis. nih.gov For example, algorithms have been developed to predict the rate of protodeboronation for novel boronic acids, helping chemists to select reaction conditions that minimize this unwanted side reaction. nih.gov

| Compound | Computational Method | Calculated pKa | Experimental pKa Range | Reference |

|---|---|---|---|---|

| Phenylboronic acid | DFT (MS-DL) | 9.20 | 8.64–8.90 | mdpi.com |

The deviation between calculated and experimental pKa values highlights the challenges in computational predictions, though relative trends among derivatives are often accurately captured. mdpi.com

Future Perspectives in Arylboronic Acid Research

The field of arylboronic acid chemistry, long anchored by its foundational role in Suzuki-Miyaura cross-coupling reactions, is undergoing a significant expansion into new and innovative territories. Researchers are increasingly leveraging the unique electronic and structural properties of the boronic acid moiety to explore applications far beyond traditional carbon-carbon bond formation. The future of arylboronic acid research is poised to be dynamic, with several key areas emerging as particularly promising frontiers. These include their novel roles in photoredox catalysis, the development of sophisticated stimuli-responsive materials, and their application as organocatalysts in their own right.

A major evolution in the application of boronic acids is their use as radical precursors in photoredox catalysis. nih.govacs.orgvapourtec.comdntb.gov.ua Traditionally, the high oxidation potential of boronic acids limited their utility as sources of alkyl or aryl radicals. nih.govvapourtec.com However, recent breakthroughs have demonstrated innovative strategies to overcome this limitation. nih.govcam.ac.uk Researchers have developed dual catalytic systems, often combining a photoredox catalyst with a Lewis base, to generate carbon radicals from a wide array of boronic acids and esters under mild conditions. nih.govcam.ac.uk Other methods involve modulating the oxidation potential through hydrogen-bonding interactions with amide solvents or activation with simple inorganic compounds. nih.govacs.org This paradigm shift unlocks new synthetic pathways and allows for the formation of complex C(sp³)-rich scaffolds, which are highly valuable in medicinal chemistry. nih.gov The ability to generate radicals from readily available and stable boronic acids opens up new possibilities for late-stage functionalization of complex molecules and the development of novel bond-forming strategies. nih.govacs.org

The development of "smart" or stimuli-responsive materials represents another vibrant research direction for arylboronic acids. rsc.orgacs.orgmdpi.com The inherent ability of the boronic acid group to form reversible covalent bonds with diols is being exploited to create materials that can respond to specific biological or chemical triggers. rsc.orgacs.orgresearchgate.net This has led to the design of advanced hydrogels, nanoparticles, and polymers that react to changes in pH, the presence of reactive oxygen species (ROS), or varying concentrations of saccharides like glucose. rsc.orgacs.orgresearchgate.net These materials have significant potential in targeted drug delivery, where a therapeutic agent can be released in response to the specific microenvironment of a diseased tissue, and in the creation of self-healing materials. rsc.orgacs.org Future research will likely focus on refining the sensitivity and selectivity of these responses to create more sophisticated and clinically translatable systems. acs.org

Beyond their role as reagents, arylboronic acids are emerging as versatile organocatalysts. acs.org This application leverages the Lewis acidity of the boron atom and its capacity to form reversible covalent bonds with hydroxyl groups. acs.org By activating alcohols, boronic acid catalysts can promote dehydrative C-alkylation and allylation reactions under mild conditions, with the significant environmental advantage of producing water as the only byproduct. acs.org This catalytic approach avoids the need to handle strong acids and expands the toolkit for promoting useful chemical transformations. acs.org As this area develops, the scope of boronic acid-catalyzed reactions is expected to grow, offering new, greener alternatives to traditional synthetic methods.

Finally, the foundational role of boronic acids in medicinal chemistry and chemical biology continues to evolve. researchgate.netresearchgate.net Building on the success of drugs like the dipeptide boronic acid bortezomib, there is sustained interest in discovering new boron-containing therapeutic agents. researchgate.netwikipedia.org Their ability to interact with diol-containing biomolecules, such as sugars and glycoproteins on cell surfaces, makes them ideal candidates for developing highly specific sensors and probes for diagnostics and molecular recognition. boronmolecular.commdpi.com The future in this area will likely see the integration of boronic acid chemistry with other advanced technologies, leading to novel diagnostic tools, targeted therapies, and a deeper understanding of biological processes. researchgate.netnih.gov

The table below summarizes the key research areas and future outlooks for arylboronic acids.

| Research Area | Key Innovation | Future Outlook |

| Photoredox Catalysis | Use as aryl and alkyl radical precursors under mild conditions. nih.govnih.gov | Development of new C-C bond-forming reactions and late-stage functionalization of complex molecules. nih.gov |

| Stimuli-Responsive Materials | Incorporation into polymers and hydrogels that respond to pH, ROS, and glucose. rsc.orgacs.orgmdpi.com | Advanced drug delivery systems, self-healing materials, and sophisticated biological sensors. rsc.orgacs.org |

| Organocatalysis | Catalytic activation of hydroxyl groups for dehydrative C-C bond formation. acs.org | Expansion of reaction scope and development of greener synthetic methodologies. |

| Medicinal Chemistry & Bioconjugation | Design of new therapeutic agents and development of sensors for biological molecules. researchgate.netboronmolecular.commdpi.com | Novel diagnostics, targeted cancer therapies, and tools for chemical biology. researchgate.netnih.gov |

| Dynamic Covalent Chemistry | Use in generating dynamic combinatorial libraries and adaptable materials. rsc.org | Accelerated discovery of enzyme inhibitors and development of novel biomaterials. rsc.org |

Analytical and Spectroscopic Characterization in Research Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of boronic acids. Different NMR-active nuclei, particularly ¹¹B and ¹³C, provide specific insights into the electronic environment and connectivity of the atoms within the molecule.

¹¹B NMR spectroscopy is uniquely suited for studying the properties of boron-containing compounds. The chemical shift of the boron nucleus is highly sensitive to its hybridization state, which changes upon ionization or complexation. The neutral 2-(methylsulfonyl)phenylboronic acid features a trigonal planar, sp²-hybridized boron atom. In aqueous media, it acts as a Lewis acid, accepting a hydroxide (B78521) ion to form a tetrahedral, sp³-hybridized boronate species. This change in coordination geometry results in a significant upfield shift in the ¹¹B NMR spectrum. nsf.gov

This phenomenon is exploited in acidity and reactivity studies. By monitoring the ¹¹B NMR chemical shifts as a function of pH, researchers can determine the pKa of the boronic acid. nih.gov Similarly, the interaction and binding of this compound with diols (present in molecules like saccharides) can be observed. The formation of a cyclic boronate ester also involves a change to an sp³-hybridized boron center, which can be readily detected and quantified by ¹¹B NMR. nsf.govresearchgate.net While this is the established methodology, specific ¹¹B NMR chemical shift data for this compound is not extensively detailed in publicly available literature.

| Boron Species | Hybridization | Typical Chemical Shift Range (ppm) | Reference Compound Example |

|---|---|---|---|

| Trigonal Boronic Acid (R-B(OH)₂) | sp² | +27 to +33 | Phenylboronic acid |

| Tetrahedral Boronate (R-B(OH)₃⁻) | sp³ | +3 to +9 | Phenylboronate |

¹³C NMR spectroscopy provides detailed information about the carbon framework of this compound. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the boronic acid and the methylsulfonyl substituents. The carbon atom directly bonded to the boron (C-B bond) often exhibits a broad signal or may not be observed due to quadrupolar broadening from the adjacent boron nucleus. In mechanistic studies, shifts in the positions of the aromatic carbon signals can provide evidence for changes in the electronic distribution within the phenyl ring during a reaction, helping to elucidate reaction pathways and intermediates. However, specific studies detailing the use of ¹³C NMR for mechanistic investigations involving this compound are not readily found in the literature.

Mass Spectrometry (MS) Applications in Compound Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₇H₉BO₄S and a monoisotopic mass of approximately 200.02 Da. sigmaaldrich.comchemspider.com Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used. nih.govmdpi.com In ESI-MS, the compound can be detected as a deprotonated molecule [M-H]⁻ in negative ion mode. scirp.org High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. MS is also invaluable for identifying impurities and reaction byproducts in synthetic preparations.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉BO₄S |

| Molecular Weight (Da) | 200.02 |

| Expected Ion (Negative ESI) | [M-H]⁻ |

| Expected m/z | ~199.01 |

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. For phenylboronic acids, this technique can confirm the geometry of the boronic acid group and the conformation of the molecule in the solid state. researchgate.net It also reveals crucial information about intermolecular interactions, such as hydrogen bonding. Phenylboronic acids typically form hydrogen-bonded dimers or extended networks in the crystal lattice. researchgate.net Although X-ray crystallography is the definitive method for structural elucidation, a published crystal structure for this compound was not identified in the surveyed literature.

Spectroscopic Titration for pKa Determination

Fluorescence Spectroscopy in Binding Studies

Fluorescence spectroscopy is a highly sensitive technique used to study binding events. For boronic acids, this often involves designing a system where a binding event is coupled to a change in fluorescence. nih.gov This can be achieved by using a fluorophore that is either attached to the boronic acid or is part of a sensor assembly. The Lewis acid-base interaction between the boronic acid and an analyte, such as a saccharide, can alter the electronic properties of the fluorophore, leading to a change in fluorescence intensity, wavelength, or lifetime. nih.gov This allows for the quantification of binding affinities and kinetics. While this is a powerful technique for studying boronic acid interactions, specific research applying fluorescence spectroscopy to study the binding properties of this compound is not prominent in the literature. researchgate.net

Q & A

Q. What are the standard synthetic routes for 2-(Methylsulfonyl)phenylboronic acid, and how are reaction conditions optimized?

The synthesis typically involves Suzuki-Miyaura cross-coupling or functionalization of pre-substituted phenylboronic acids. Starting materials include halogenated phenyl derivatives (e.g., bromo- or iodophenyl compounds) and methylsulfonyl precursors. Microwave-assisted synthesis can enhance reaction rates and yields by enabling rapid, controlled heating (e.g., 100–150°C in DMF with Pd catalysts) . Purification often requires column chromatography with non-polar solvents to avoid boroxine formation, a common side product during dehydration .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) identifies aromatic protons, boron environments, and methylsulfonyl groups. Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>95% typical for research-grade material). For example, ¹¹B NMR peaks near 30 ppm indicate boronic acid functionality .

Q. What are the key safety and storage protocols for handling this compound?

The compound is hygroscopic and prone to hydrolysis. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light. Use PPE (nitrile gloves, goggles) to prevent skin/eye irritation, and work in a fume hood to avoid inhalation. Degradation products may include boroxines, which require periodic purity checks via TLC or HPLC .

Advanced Research Questions

Q. How does the methylsulfonyl substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of the methylsulfonyl group enhances electrophilicity at the boron-bound carbon, facilitating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance from the substituent may reduce coupling efficiency with bulky partners. Computational studies (DFT) suggest that the sulfonyl group stabilizes intermediates via resonance effects .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during catalytic coupling?

Protodeboronation is minimized by using Pd catalysts with bulky ligands (e.g., SPhos, XPhos) and anhydrous, deoxygenated solvents (THF, dioxane). Adding stoichiometric bases (e.g., K₂CO₃) and maintaining temperatures below 80°C also suppress side pathways. Pre-activation of boronic acids as trifluoroborate salts can further stabilize the reagent .

Q. How can reaction yields be optimized for large-scale synthesis?

Continuous-flow systems improve heat/mass transfer and reduce by-product formation compared to batch reactors. Catalyst loading (0.5–2 mol% Pd) and ligand choice (e.g., Pd(OAc)₂ with P(t-Bu)₃) are critical. For example, a 2011 study achieved >90% yield in Suzuki couplings by optimizing ligand-to-metal ratios and solvent polarity .

Q. What are the applications of this compound in medicinal chemistry or materials science?

The methylsulfonyl group enhances binding affinity to biomolecules (e.g., proteases, kinases) via hydrogen bonding. It is used to synthesize kinase inhibitors and fluorescent probes for saccharide detection. In materials science, it serves as a building block for conjugated polymers with tunable electronic properties .

Data Contradictions and Resolution

Q. Conflicting reports on stability: How to reconcile discrepancies in degradation rates?

Variations in storage conditions (humidity, temperature) and initial purity (anhydride content) account for differing stability data. Studies show that anhydrous forms degrade slower than hydrated analogs. Regular NMR monitoring and Karl Fischer titration for water content are recommended to standardize stability assessments .

Q. Divergent catalytic efficiencies in cross-coupling: What factors explain variability?

Catalyst source (e.g., Pd₂(dba)₃ vs. PdCl₂), solvent purity, and trace oxygen/moisture significantly impact efficiency. Reproducibility requires strict control of reaction atmosphere (N₂/Ar sparging) and catalyst pre-activation. Comparative studies using standardized substrates (e.g., 4-bromotoluene) help isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。